molecular formula C6H14Cl3N B3080082 Bis(3-chloropropyl)amine hydrochloride CAS No. 1081534-21-5

Bis(3-chloropropyl)amine hydrochloride

Cat. No.: B3080082
CAS No.: 1081534-21-5
M. Wt: 206.5 g/mol
InChI Key: MRDUJWJHJIMYDL-UHFFFAOYSA-N
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Description

“Bis(3-chloropropyl)amine Hydrochloride” is a chemical compound used in silica studies and is grafted onto a silica support to evaluate CO2 adsorption . It is a pale brown to light brown solid . The compound has a molecular weight of 206.54 and a molecular formula of C6H13NCl2·HCl . It is also known by other synonyms such as 3-chloro-N-(3-chloropropyl)propan-1-amine .


Synthesis Analysis

The synthesis of “this compound” involves several steps. One method involves the reaction of diethanolamine with thionyl chloride to yield bis(2-chloroethyl)methylamine hydrochloride. This is then reacted with 3-chloroaniline to yield 1-(3-chlorophenyl)piperazine hydrochloride. Finally, this compound undergoes a reaction with 1-bromo-3-chloropropane to yield 1-(3-chlorophenyl)-4-(3-chloropropane)piperazine hydrochloride .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the canonical SMILES string: C(CNCCCCl)CCl.Cl . It has a heavy atom count of 10, a hydrogen bond acceptor count of 1, and a hydrogen bond donor count of 2 . The compound is canonicalized and has a rotatable bond count of 6 .


Chemical Reactions Analysis

“this compound” is commonly used as a reagent in various chemical processes. It has been studied for its potential applications in scientific research. The compound’s reactivity conditions are predicted using a Neural Network model.


Physical and Chemical Properties Analysis

“this compound” has a melting point of >198°C (dec.) . It is slightly soluble in chloroform and methanol when sonicated . The compound has a topological polar surface area of 12Ų . It is hygroscopic and should be stored at -20°C .

Scientific Research Applications

Medicinal Intermediates

Bis(3-chloropropyl)amine hydrochloride is used in the synthesis of medicinal intermediates, particularly 1,4-N,N-substituted piperazines, which are important for preparing various medicinal compounds (Xue Weiliang, 2008).

Synthesis Process

The compound can be synthesized from diethanol amine with thionyl chloride as a chlorination agent. This process is highlighted as being simple, economic, and environmentally friendly (Xiao Cui-ping, 2009).

Gene Delivery Applications

Various derivatives of bis(2-hydroxy-3-chloropropyl)alkylamines have been synthesized and utilized as monomers for gene delivery applications. Their molecular weight and polydispersity index are dependent on reactant solvent and temperature (Qun Li et al., 2006).

Effects on Bacterial Cells

N-Methyl-bis (3-mesyloxypropyl)amine hydrochloride, a related compound, has shown effects on bacterial DNA, inducing irreversible damage to Bacillus subtilis cells (I. R. Shimi & S. Shoukry, 1975).

Dielectric Constant Switching

The organic salt bis(2‐chloroethyl)amine hydrochloride exhibits a sharp switching of its dielectric constant near room temperature, a property originating from dynamic changes of the cation between different states (Xiu-Dan Shao et al., 2015).

Safety and Hazards

“Bis(3-chloropropyl)amine Hydrochloride” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Properties

IUPAC Name

3-chloro-N-(3-chloropropyl)propan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13Cl2N.ClH/c7-3-1-5-9-6-2-4-8;/h9H,1-6H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRDUJWJHJIMYDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CNCCCCl)CCl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14Cl3N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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